2-Bromo-1-phenylundec-1-ene-4,10-diyn-3-ol
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Overview
Description
2-Bromo-1-phenylundec-1-ene-4,10-diyn-3-ol is a chemical compound with the molecular formula C17H17BrO It is characterized by the presence of a bromine atom, a phenyl group, and a unique structure featuring both an alkene and two alkyne groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-phenylundec-1-ene-4,10-diyn-3-ol typically involves multi-step organic reactions. One common method includes the bromination of 1-phenylundec-1-ene-4,10-diyn-3-ol using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-phenylundec-1-ene-4,10-diyn-3-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of 2-hydroxy-1-phenylundec-1-ene-4,10-diyn-3-ol.
Oxidation: Formation of 2-bromo-1-phenylundec-1-ene-4,10-diyn-3-one.
Reduction: Formation of 2-bromo-1-phenylundec-1-ene-4,10-diene-3-ol.
Scientific Research Applications
2-Bromo-1-phenylundec-1-ene-4,10-diyn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-phenylundec-1-ene-4,10-diyn-3-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the phenyl group play crucial roles in binding to these targets, while the alkyne groups may participate in covalent modifications. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-phenylethene: Similar structure but lacks the alkyne groups.
2-Bromo-1-phenylhept-1-ene-4-yne: Contains only one alkyne group.
2-Bromo-1-phenylundec-1-ene-4-yne: Contains one alkyne group and a similar carbon chain length.
Uniqueness
2-Bromo-1-phenylundec-1-ene-4,10-diyn-3-ol is unique due to its combination of a bromine atom, a phenyl group, and two alkyne groups. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
CAS No. |
329315-80-2 |
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Molecular Formula |
C17H17BrO |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
2-bromo-1-phenylundec-1-en-4,10-diyn-3-ol |
InChI |
InChI=1S/C17H17BrO/c1-2-3-4-5-6-10-13-17(19)16(18)14-15-11-8-7-9-12-15/h1,7-9,11-12,14,17,19H,3-6H2 |
InChI Key |
RHBFUACLMFWHLP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCC#CC(C(=CC1=CC=CC=C1)Br)O |
Origin of Product |
United States |
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